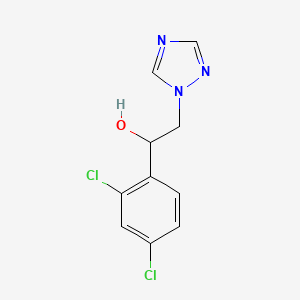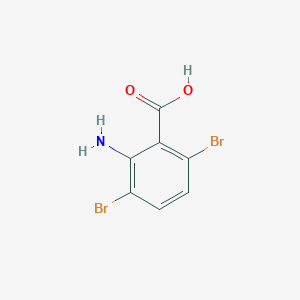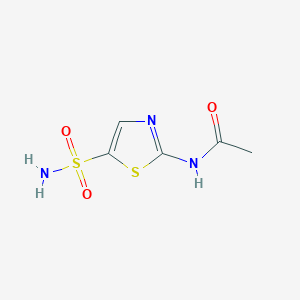
alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
Vue d'ensemble
Description
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is a synthetic compound known for its diverse applications in pharmaceuticals and agriculture. This compound features a 2,4-dichlorophenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethanol moiety. Its unique structure contributes to its utility in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenyl hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the 1,2,4-triazole ring. The final step involves the reduction of the triazole compound with sodium borohydride to obtain the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenyl-1H-1,2,4-triazole-1-carboxylic acid.
Reduction: Formation of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-methanol.
Substitution: Formation of various substituted triazole derivatives with potential pharmaceutical applications.
Applications De Recherche Scientifique
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role in developing new antifungal agents like Miconazole and Econazole.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes in pathogenic organisms. The 1,2,4-triazole ring interacts with the enzyme’s active site, disrupting its normal function and leading to the inhibition of fungal growth. This mechanism is similar to that of other triazole-based antifungal agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Econazole: Another triazole-based antifungal agent with a similar mechanism of action.
Miconazole: Shares structural similarities and is used to treat fungal infections.
Clotrimazole: A widely used antifungal agent with a triazole ring structure.
Uniqueness
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to target enzymes. This structural feature contributes to its potent antifungal activity and makes it a valuable compound in pharmaceutical research .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJBJOPHSVLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866718 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-18-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2962221.png)


![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)
